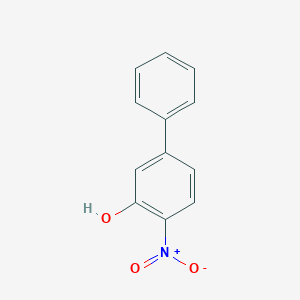
(1,1'-Biphenyl)-3-ol, 4-nitro-
概述
描述
(1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-nitro-3-(phenylmethoxy)phenol and is a derivative of biphenyl. In
作用机制
The mechanism of action of (1,1'-Biphenyl)-3-ol, 4-nitro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the replication and transcription of DNA and RNA. This leads to the inhibition of cell growth and division, making it effective against cancer cells and infectious agents.
生化和生理效应
Studies have shown that (1,1'-Biphenyl)-3-ol, 4-nitro- has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and could be used in the development of new antioxidants.
实验室实验的优点和局限性
One of the main advantages of using (1,1'-Biphenyl)-3-ol, 4-nitro- in lab experiments is its potent antimicrobial and antiviral activity. This makes it a valuable tool in the study of infectious diseases. Additionally, its anticancer properties make it a potential candidate for the development of new cancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its toxicity. It has been found to be toxic to human cells at high concentrations, which could limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on (1,1'-Biphenyl)-3-ol, 4-nitro-. One potential direction is the development of new drugs based on this compound. Its antimicrobial, antiviral, and anticancer properties make it a promising candidate for drug development.
Another future direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. This could lead to the development of more effective drugs and therapies.
Finally, the potential use of (1,1'-Biphenyl)-3-ol, 4-nitro- as an antioxidant should be explored further. Its antioxidant properties could make it a valuable tool in the prevention and treatment of various diseases associated with oxidative stress.
Conclusion
In conclusion, (1,1'-Biphenyl)-3-ol, 4-nitro- is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease prevention and treatment.
科学研究应用
(1,1'-Biphenyl)-3-ol, 4-nitro- has potential applications in various scientific research fields. One of the main applications of this compound is in the development of new drugs. It has been found to exhibit antimicrobial and antiviral activity, making it a potential candidate for the treatment of infectious diseases. Additionally, it has been shown to have anticancer properties and could be used in the development of new cancer drugs.
属性
CAS 编号 |
18062-89-0 |
|---|---|
产品名称 |
(1,1'-Biphenyl)-3-ol, 4-nitro- |
分子式 |
C12H9NO3 |
分子量 |
215.2 g/mol |
IUPAC 名称 |
2-nitro-5-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
InChI 键 |
HYPKGPVDQYUOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
其他 CAS 编号 |
18062-89-0 |
溶解度 |
1.39e-04 M |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


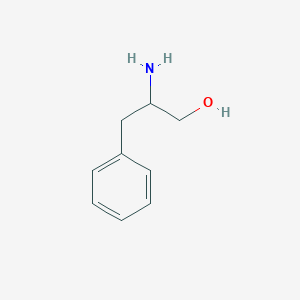

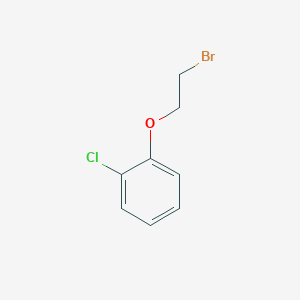
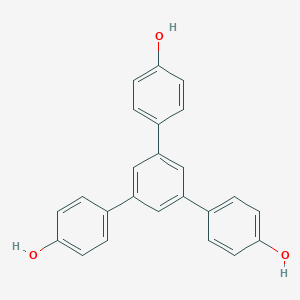

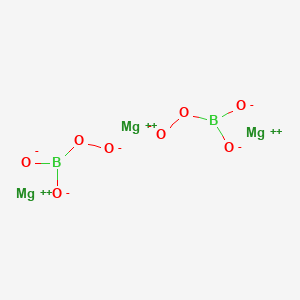

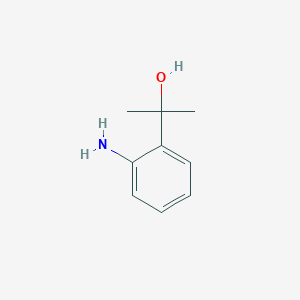
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

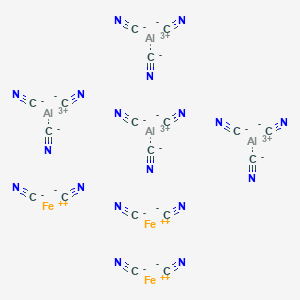
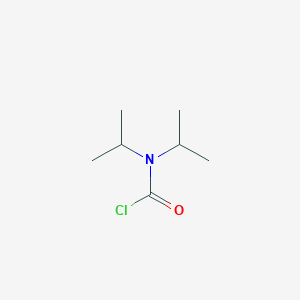
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)